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Compound of Interest

Compound Name:
N-(2-Thienylmethyl)pyridin-2-

amine

Cat. No.: B085482 Get Quote

An In-Depth Technical Guide to N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2): A

Versatile Scaffold for Drug Discovery

Abstract
N-(2-Thienylmethyl)pyridin-2-amine, registered under CAS Number 140-19-2, is a

heterocyclic secondary amine that has garnered interest within the scientific community,

particularly in the fields of medicinal chemistry and drug development. Its molecular

architecture, which combines a pyridine ring, a flexible methylene linker, and a thiophene

moiety, presents a unique and valuable scaffold for chemical modification and library synthesis.

This technical guide provides a comprehensive overview of the compound, intended for

researchers, chemists, and drug development professionals. The document details its

physicochemical properties, outlines a robust and detailed protocol for its synthesis via

reductive amination, predicts its characteristic spectroscopic signatures for analytical

verification, and explores its established role as a fragment molecule for creating novel

therapeutic agents. By contextualizing its application with examples of biologically active

derivatives, this guide serves as an authoritative resource for leveraging N-(2-
Thienylmethyl)pyridin-2-amine in modern research endeavors.

Introduction and Overview
N-(2-Thienylmethyl)pyridin-2-amine is a compound of significant interest due to its identity as

a "fragment molecule"—a small, low-complexity compound that serves as a foundational
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building block in fragment-based drug discovery (FBDD).[1][2] This approach utilizes such

scaffolds for linking, expansion, and modification to design and screen novel drug candidates.

[1][2] The structure features three key components amenable to chemical manipulation:

A Pyridin-2-amine Core: This unit is a common motif in pharmacologically active molecules

and provides hydrogen bond donors and acceptors, as well as sites for further substitution.

A Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct

electronic and steric profile while maintaining aromaticity, often improving metabolic stability

or modulating target binding.

A Secondary Amine Linker: The -NH- group provides a point of flexibility and a crucial

hydrogen bond donor, while the adjacent methylene bridge allows for conformational

adaptability, which is critical for optimizing interactions with biological targets.

This unique combination makes N-(2-Thienylmethyl)pyridin-2-amine a versatile starting point

for developing libraries of compounds aimed at various therapeutic targets.

Structure of N-(2-Thienylmethyl)pyrid
N-(2-Thienylmethyl)pyridin-2-amine

Click to download full resolution via product page

Caption: Chemical structure of N-(2-Thienylmethyl)pyridin-2-amine.

Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for

its application in experimental settings. The key properties for N-(2-Thienylmethyl)pyridin-2-
amine are summarized below.
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Property Value Source

CAS Number 140-19-2 [3]

Molecular Formula C₁₀H₁₀N₂S [3]

Molecular Weight 190.27 g/mol [3]

Melting Point 80-82 °C [3]

Boiling Point 160-165 °C at 3 Torr [3]

Appearance Solid (form varies)

Topological Polar Surface Area

(TPSA)
53.2 Å² [4]

Rotatable Bond Count 2 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Hydrogen Bond Donor Count 1 [4]

XLogP3-AA (Lipophilicity) 2.4 [4]

Canonical SMILES
C1=CC=NC(=C1)NCC2=CC=

CS2
[3]

InChIKey
SQJPDAQZMOQYLY-

UHFFFAOYSA-N
[3]

Synthesis and Purification Protocol
The synthesis of N-substituted 2-aminopyridines is a well-established field in organic chemistry.

[5][6] While multiple routes exist, one of the most reliable and widely used methods for

preparing secondary amines like N-(2-Thienylmethyl)pyridin-2-amine is reductive amination.

This strategy involves the reaction of an amine (2-aminopyridine) with an aldehyde (2-

thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the

target amine.
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Causality in Method Selection: Reductive amination using a mild hydride reagent like sodium

triacetoxyborohydride (STAB) is preferred over harsher reducing agents (e.g., NaBH₄, H₂/Pd-C)

for several reasons. STAB is selective for imines in the presence of aldehydes, preventing the

undesired reduction of the starting aldehyde. The reaction can also be performed as a one-pot

procedure under mild, acidic conditions, which is efficient and minimizes side reactions.

Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-(2-Thienylmethyl)pyridin-2-amine from 2-aminopyridine and 2-

thiophenecarboxaldehyde.

Materials:

2-Aminopyridine (1.0 eq)

2-Thiophenecarboxaldehyde (1.05 eq)

Sodium triacetoxyborohydride (STAB) (1.5 eq)

Acetic Acid (catalytic, ~2-3 drops)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-

aminopyridine (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.
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Addition of Reactants: Add 2-thiophenecarboxaldehyde (1.05 eq) to the solution, followed by

a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room

temperature for 30-60 minutes.

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in

portions over 10 minutes. Note: The reaction may bubble slightly.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas

evolution ceases. Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

MgSO₄ or Na₂SO₄.

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

N-(2-Thienylmethyl)pyridin-2-amine.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization
Structural confirmation is a critical step following synthesis. The following data represent the

predicted spectroscopic signatures for N-(2-Thienylmethyl)pyridin-2-amine, based on its

known structure and general principles of spectroscopic analysis.[7][8]
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Technique Expected Signature

¹H NMR

~8.1 ppm (d, 1H): Pyridine H6 (adjacent to

N).~7.4 ppm (ddd, 1H): Pyridine H4.~7.2-7.3

ppm (m, 1H): Thiophene H5.~6.9-7.0 ppm (m,

2H): Thiophene H3 & H4.~6.6 ppm (d, 1H):

Pyridine H3.~6.5 ppm (t, 1H): Pyridine H5.~5.5-

6.5 ppm (br s, 1H): Amine N-H (exchangeable

with D₂O).~4.7 ppm (d, 2H): Methylene -CH₂-.

¹³C NMR

~158 ppm: Pyridine C2 (attached to NH).~148

ppm: Pyridine C6.~142 ppm: Thiophene C2

(attached to CH₂).~137 ppm: Pyridine C4.~127

ppm: Thiophene C5.~125 ppm: Thiophene

C4.~124 ppm: Thiophene C3.~113 ppm:

Pyridine C5.~108 ppm: Pyridine C3.~49 ppm:

Methylene -CH₂-.

IR (cm⁻¹)

~3400-3300: N-H stretch (secondary

amine).~3100-3000: Aromatic C-H

stretch.~2950-2850: Aliphatic C-H stretch (-

CH₂-).~1600-1450: C=C and C=N aromatic ring

stretches.

Mass Spec.

Molecular Ion (M⁺): m/z 190.Key Fragments:

m/z 97 (thienylmethyl cation), m/z 94

(aminopyridine radical cation), m/z 93

(pyridylaminyl radical).

Applications in Medicinal Chemistry and Drug
Discovery
The primary value of N-(2-Thienylmethyl)pyridin-2-amine lies in its utility as a versatile

scaffold for generating novel compounds with therapeutic potential. Research on structurally

related molecules has revealed promising biological activities, underscoring the potential of

libraries derived from this core.
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Antitubercular Agents: Derivatives of pyridine-2-methylamine have been identified as potent

inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein

essential for the viability of M. tuberculosis.[9] This suggests that modifications of the N-(2-
Thienylmethyl)pyridin-2-amine scaffold could yield novel antitubercular drug candidates.

Antiprotozoal Activity: A closely related sulfonamide, 2-nitro-N-(pyridin-2-

ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against

Leishmania donovani, the parasite responsible for visceral leishmaniasis.[10] The activity

was linked to the promotion of a Th1-type immune response. This finding opens an avenue

for developing derivatives of the title compound as treatments for parasitic diseases.

Kinase Inhibition: The broader class of N-substituted pyridin-2-amines has been explored for

various roles, including as potent and selective inhibitors of KDR kinase, a key receptor in

angiogenesis.[11] This highlights the potential for this scaffold to be adapted for oncology

applications.

Potential Modification Sites

Potential Therapeutic Areas

N-(2-Thienylmethyl)pyridin-2-amine
(Core Scaffold)

Pyridine Ring
(Substitution)

Secondary Amine
(Acylation, Sulfonylation)

Thiophene Ring
(Substitution)

Anti-fibrotic

General Scaffold

Antitubercular
(MmpL3 Inhibition) Antiprotozoal Oncology

(Kinase Inhibition)

Click to download full resolution via product page

Caption: Derivatization strategies and potential therapeutic applications.

Safety, Handling, and Storage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10239758/
https://www.benchchem.com/product/b085482?utm_src=pdf-body
https://www.benchchem.com/product/b085482?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27307706/
https://pubmed.ncbi.nlm.nih.gov/15125964/
https://www.benchchem.com/product/b085482?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As with any chemical reagent, proper safety protocols must be observed when handling N-(2-
Thienylmethyl)pyridin-2-amine.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab

coat, safety glasses with side shields, and chemical-resistant gloves.[12]

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust. Avoid direct contact with skin and eyes. After handling, wash hands

thoroughly as recommended by precautionary statement P264.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away

from incompatible materials. Keep away from direct sunlight and heat sources.[14]

Disposal: Dispose of waste material and empty containers in accordance with local, state,

and federal regulations for chemical waste.[14]

Conclusion
N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2) is more than a simple chemical

compound; it is a strategically designed scaffold with significant potential for drug discovery and

medicinal chemistry. Its combination of pyridinyl, thienyl, and secondary amine functionalities

provides a rich platform for synthetic elaboration. Supported by a straightforward and reliable

synthesis protocol, this compound is an accessible and valuable tool for researchers aiming to

develop novel therapeutics. The demonstrated biological activities of its close analogues in

treating infectious diseases and cancer firmly establish it as a building block of high interest for

future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biocat.com [biocat.com]

2. targetmol.cn [targetmol.cn]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b085482?utm_src=pdf-body
https://www.benchchem.com/product/b085482?utm_src=pdf-body
https://csusb.edu/sites/default/files/upload/file/Audit%20CHP%20Draft_0.pdf
https://www.chemicalbook.com/Price/140-19-2.htm
https://resources.tamusa.edu/employees/business-affairs/compliance/documents/24-risk-management/24-01-01-00-G2-Chemical-Safety.pdf
https://resources.tamusa.edu/employees/business-affairs/compliance/documents/24-risk-management/24-01-01-00-G2-Chemical-Safety.pdf
https://www.benchchem.com/product/b085482?utm_src=pdf-body
https://www.benchchem.com/product/b085482?utm_src=pdf-custom-synthesis
https://www.biocat.com/products/n-2-thienylmethylpyridin-2-amine-td1450-5mg-tm
https://www.targetmol.cn/compound/n-2-thienylmethyl-pyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. CAS Common Chemistry [commonchemistry.cas.org]

4. Page loading... [guidechem.com]

5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

6. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

7. m.youtube.com [m.youtube.com]

8. chem.libretexts.org [chem.libretexts.org]

9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3
Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

10. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-
ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. csusb.edu [csusb.edu]

13. N-(2-thienylmethyl)pyridin-2-amine price,buy N-(2-thienylmethyl)pyridin-2-amine -
chemicalbook [chemicalbook.com]

14. resources.tamusa.edu [resources.tamusa.edu]

To cite this document: BenchChem. [N-(2-Thienylmethyl)pyridin-2-amine CAS 140-19-2].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085482#n-2-thienylmethyl-pyridin-2-amine-cas-140-
19-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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